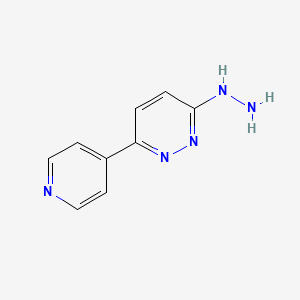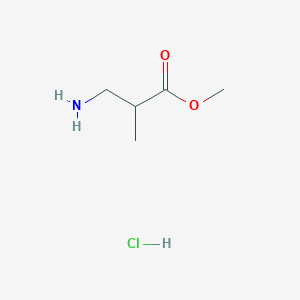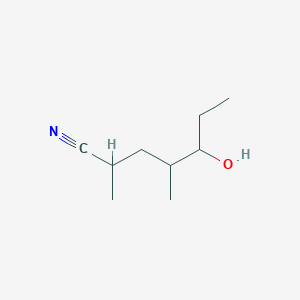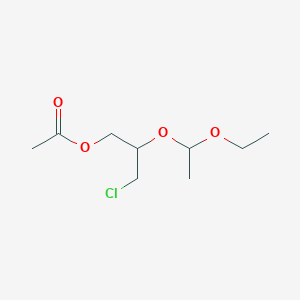
3-Chloro-2-(1-ethoxyethoxy)propyl acetate
概述
描述
3-Chloro-2-(1-ethoxyethoxy)propyl acetate: is an organic compound with the molecular formula C₉H₁₇ClO₄ and a molecular weight of 224.68 g/mol . It is characterized by the presence of a chloro group, an ethoxyethoxy group, and an acetate group attached to a propyl chain. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate typically involves the reaction of 3-chloro-1,2-propanediol with ethyl vinyl ether in the presence of an acid catalyst to form 3-chloro-2-(1-ethoxyethoxy)propanol. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反应分析
Types of Reactions:
Substitution Reactions: The chloro group in 3-Chloro-2-(1-ethoxyethoxy)propyl acetate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield 3-Chloro-2-(1-ethoxyethoxy)propanol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Chloro-2-(1-ethoxyethoxy)propanol and acetic acid.
Oxidation: Corresponding carbonyl compounds.
科学研究应用
Chemistry: 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also employed in the formulation of certain polymers and resins.
作用机制
The mechanism of action of 3-Chloro-2-(1-ethoxyethoxy)propyl acetate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These reactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
相似化合物的比较
- 3-Chloro-2-(2-methoxyethoxy)propyl acetate
- 3-Chloro-2-(1-methoxyethoxy)propyl acetate
- 3-Chloro-2-(1-ethoxyethoxy)propyl butyrate
Comparison: Compared to similar compounds, 3-Chloro-2-(1-ethoxyethoxy)propyl acetate is unique due to its specific combination of functional groups. The presence of both the chloro and ethoxyethoxy groups provides distinct reactivity and chemical properties. This compound’s versatility in undergoing various chemical reactions makes it valuable in synthetic chemistry and industrial applications .
属性
IUPAC Name |
[3-chloro-2-(1-ethoxyethoxy)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO4/c1-4-12-8(3)14-9(5-10)6-13-7(2)11/h8-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVMWAZUQCLBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC(COC(=O)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
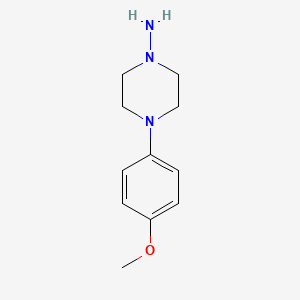

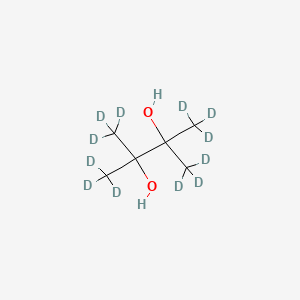

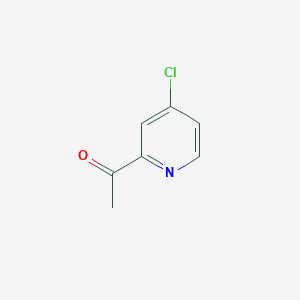
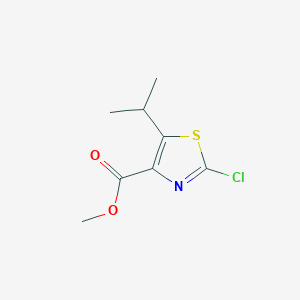
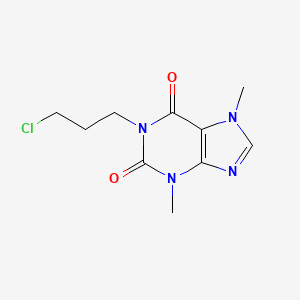
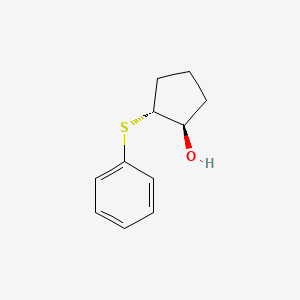
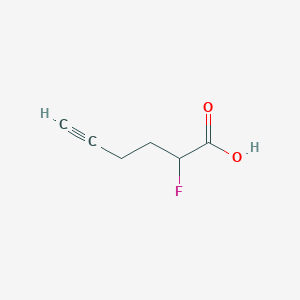
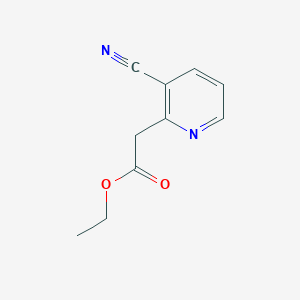
![2-Methyl-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1367346.png)
